molecular formula C10H14N2 B8610106 N-isopropyl-5-vinylpyridin-2-amine

N-isopropyl-5-vinylpyridin-2-amine

Cat. No.: B8610106
M. Wt: 162.23 g/mol
InChI Key: MUOCWJAHCGOHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-5-vinylpyridin-2-amine is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and materials science. Its structure features a pyridine ring—a common pharmacophore in active pharmaceutical ingredients—substituted with an isopropylamine group at the 2-position and a vinyl group at the 5-position. The vinyl group is a versatile handle for further chemical modification through various reactions, including polymerization or cycloadditions, making this compound a potential building block for the synthesis of more complex molecules. As a pyridine derivative, it shares a structural motif with compounds investigated for modulating protein-protein interactions and with monomers used in the synthesis of functional polymers . Researchers value such specialized building blocks for constructing novel compound libraries. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-ethenyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C10H14N2/c1-4-9-5-6-10(11-7-9)12-8(2)3/h4-8H,1H2,2-3H3,(H,11,12)

InChI Key

MUOCWJAHCGOHEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Amine Derivatives

Compound Name Core Structure Substituents Key Properties/Applications
N-Isopropyl-5-vinylpyridin-2-amine Pyridine 5-vinyl, 2-isopropylamine Polymer precursors, ligand design
Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine Pyrazine 3-methoxy, 2-(isopropylaminomethyl) Intermediate in agrochemicals
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine Pyridine 3-chloro-5-CF₃, 2-cyclopropanamine Potential kinase inhibitor

Key Observations:

Substituent Effects on Reactivity :

  • The vinyl group in this compound enhances reactivity toward electrophilic additions or polymerizations compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl or chloro substituents in compounds). These groups reduce ring electron density, favoring nucleophilic substitution .
  • Isopropylamine vs. Cyclopropanamine : The bulkier isopropyl group in the target compound may hinder steric interactions in binding assays compared to cyclopropanamine derivatives, which have smaller cyclic substituents .

Physicochemical Properties :

  • The vinyl group increases hydrophobicity relative to methoxy-substituted analogs (e.g., Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine), which exhibit higher solubility due to polar methoxy groups .

Applications :

  • Vinyl-bearing pyridines like this compound are explored in polymer chemistry, whereas trifluoromethyl- or chloro-substituted pyridines () are more common in pharmaceuticals due to enhanced metabolic stability .

Preparation Methods

Temperature and Pressure

  • Alkylation : Lower temperatures (25–50°C) favor selectivity but prolong reaction time.

  • Vinylation : High temperatures (200–240°C) and pressures (7 MPa) enhance conversion rates but may degrade sensitive functional groups.

Catalyst and Solvent Selection

  • Acid Catalysts : Sulfuric acid improves vinylation efficiency but complicates purification.

  • Polar Solvents : NMP enhances alkylation kinetics but poses challenges in solvent recovery.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Direct AlkylationSimple setup, scalableLow regioselectivity, moderate yields
Catalytic AminationHigh selectivityCostly catalysts, complex optimization
One-Pot SynthesisReduced steps, continuous processingHigh energy input, side reactions

Q & A

Q. What strategies are effective in designing analogs with enhanced pharmacological properties?

  • Design Principles :
  • Introduce electron-withdrawing groups (e.g., –CF3_3) at the pyridine 3-position to modulate electron density and binding affinity .
  • Replace the isopropyl group with cyclopropyl to reduce metabolic degradation .

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